2-Amino-3-(pyridin-4-yl)propan-1-ol
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Overview
Description
2-Amino-3-(pyridin-4-yl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a three-carbon chain, with a pyridine ring at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, where the nitroalkene intermediate is reduced in the presence of a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propan-1-ol.
Reduction: Formation of 2-amino-3-(pyridin-4-yl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the pyridine ring at a different position.
3-(Pyridin-2-yl)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-3-hydroxypyridine: Contains both amino and hydroxyl groups but lacks the three-carbon chain.
Uniqueness
2-Amino-3-(pyridin-4-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)5-7-1-3-10-4-2-7/h1-4,8,11H,5-6,9H2 |
InChI Key |
XXPMWCAKYNQCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(CO)N |
Origin of Product |
United States |
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